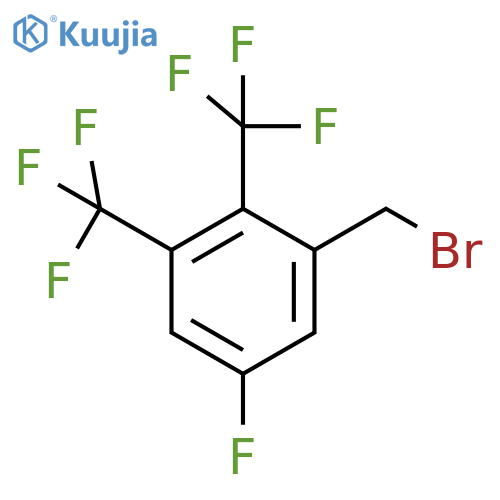

Cas no 1805523-47-0 (2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide)

1805523-47-0 structure

商品名:2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide

CAS番号:1805523-47-0

MF:C9H4BrF7

メガワット:325.020886421204

CID:4982143

2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide 化学的及び物理的性質

名前と識別子

-

- 2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide

-

- インチ: 1S/C9H4BrF7/c10-3-4-1-5(11)2-6(8(12,13)14)7(4)9(15,16)17/h1-2H,3H2

- InChIKey: VQNCXAFCNZHJST-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC(=CC(C(F)(F)F)=C1C(F)(F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 259

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 0

2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013010051-1g |

2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide |

1805523-47-0 | 97% | 1g |

1,445.30 USD | 2021-06-25 |

2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

1805523-47-0 (2,3-Bis(trifluoromethyl)-5-fluorobenzyl bromide) 関連製品

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬